(S)-Patulin Methyl Ether

Description

Properties

IUPAC Name |

(4S)-4-methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-10-8-5-4-7(9)12-6(5)2-3-11-8/h2,4,8H,3H2,1H3/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGCSEQPAOOVGQ-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2=CC(=O)OC2=CCO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C2=CC(=O)OC2=CCO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60559302 |

Source

|

| Record name | (4S)-4-Methoxy-4H-furo[3,2-c]pyran-2(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123251-09-2 |

Source

|

| Record name | (4S)-4-Methoxy-4H-furo[3,2-c]pyran-2(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-Patulin Methyl Ether chemical structure and properties

An In-Depth Technical Guide to (S)-Patulin Methyl Ether: Structure, Properties, and Scientific Applications

Introduction

(S)-Patulin Methyl Ether, a derivative of the well-known mycotoxin patulin, serves as a critical tool for researchers in toxicology, synthetic chemistry, and drug development. Unlike its parent compound, which is notorious for its toxicity and presence as a contaminant in fruit products, (S)-Patulin Methyl Ether offers a chemically stabilized platform for investigation.[1][2] The strategic methylation of the reactive hemiacetal hydroxyl group transforms patulin into a more stable ether, effectively "protecting" it. This modification significantly alters its biological reactivity, making it an invaluable intermediate for chemical synthesis and a key reference compound for elucidating the precise toxicological mechanisms of patulin.[1]

This guide provides a comprehensive overview of (S)-Patulin Methyl Ether, moving from its fundamental physicochemical properties to its synthesis and its comparative role in understanding mycotoxin bioactivity. The insights presented herein are intended for professionals who require a deep technical understanding of this compound for advanced research applications.

Physicochemical and Structural Characterization

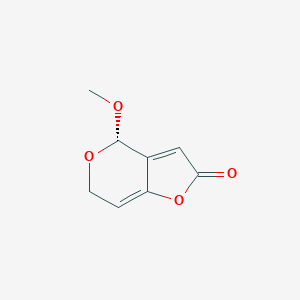

(S)-Patulin Methyl Ether, systematically named (4S)-4-methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one, is a heterocyclic compound featuring a fused furo[3,2-c]pyran ring system.[3] The defining feature is the methoxy group at the C4 position, which exists as the (S)-stereoisomer. This ether linkage replaces the hemiacetal group found in patulin, a modification that is central to its distinct chemical behavior. The compound typically appears as a yellow to orange or dark brown solid.[2][4]

Table 1: Core Physicochemical Properties of (S)-Patulin Methyl Ether

| Property | Value | Source(s) |

| IUPAC Name | (4S)-4-methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one | PubChem[3] |

| Synonyms | (S)-O-Methyl Patulin, Aspergilsmin C | PubChem[3] |

| CAS Number | 123251-09-2 | Biosynth, PubChem[3][5] |

| Molecular Formula | C₈H₈O₄ | PubChem[3] |

| Molecular Weight | 168.15 g/mol | PubChem, Biosynth[3][5] |

| Melting Point | 70 - 73 °C | ChemicalBook, ResearchGate[4][6] |

| Boiling Point | 414.4 °C (Predicted) | ChemicalBook[4] |

| Solubility | Soluble in ethanol; slightly soluble in DMSO and Methanol. | Biosynth, ChemicalBook[4][5] |

| Canonical SMILES | CO[C@@H]1C2=CC(=O)OC2=CCO1 | PubChem[3] |

| InChI Key | VPGCSEQPAOOVGQ-QMMMGPOBSA-N | PubChem[3] |

| Storage | 2°C - 8°C, under inert gas (e.g., Nitrogen) | Biosynth[5] |

Synthesis and Purification Workflow

The synthesis of (S)-Patulin Methyl Ether is often approached from chiral precursors to ensure stereochemical control. One established route begins with L-(+)-arabinose.[7] The rationale for synthesizing the methyl ether is primarily to mask the reactivity of the hemiacetal group in patulin. This protection strategy is crucial for preventing unwanted side reactions when performing chemical modifications on other parts of the molecule, such as when developing haptens for immunoassays.[7]

Experimental Protocol: Purification of (S)-Patulin Methyl Ether

This protocol outlines a representative final step involving the purification of the crude product via flash column chromatography, a standard and self-validating method for obtaining high-purity compounds.

Objective: To purify crude (S)-Patulin Methyl Ether from reaction byproducts.

Materials:

-

Crude (S)-Patulin Methyl Ether solid

-

Silica gel (Merck Kieselgel 60, 230-400 mesh)

-

Solvents: Ethyl acetate (EtOAc) and Hexane (HPLC grade)

-

Thin-Layer Chromatography (TLC) plates (Silica gel 60 F254)

-

Standard laboratory glassware for chromatography

Methodology:

-

Slurry Preparation: Prepare a slurry of silica gel in hexane. Carefully pour the slurry into a glass chromatography column, ensuring no air bubbles are trapped. Allow the silica to pack under gravity or with gentle pressure.

-

Sample Loading: Dissolve the crude (S)-Patulin Methyl Ether in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

Elution: Begin elution with a mobile phase of 2:8 Ethyl Acetate-Hexane.[6] The polarity can be gradually increased if necessary, but this ratio is reported to be effective.

-

Fraction Collection: Collect eluting fractions in test tubes. Monitor the separation process by spotting fractions onto a TLC plate and visualizing under UV light (254 nm). (S)-Patulin Methyl Ether should appear as a distinct spot.

-

Purity Analysis: Combine the fractions that contain the pure product, as determined by TLC.

-

Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified (S)-Patulin Methyl Ether as a white solid.[6]

-

Validation: Confirm the purity and identity of the final product using analytical techniques such as NMR and Mass Spectrometry. An expected yield for this purification step is approximately 85%.[6] Measure the melting point (expected: 70-73 °C) as a final confirmation of purity.[6]

Diagram: Synthesis & Purification Workflow

Caption: Workflow for the synthesis, purification, and analysis of (S)-Patulin Methyl Ether.

Biological Activity: A Tale of a Blocked Mechanism

The toxicity of the parent compound, patulin, is intrinsically linked to its chemical structure. Patulin exerts its effects primarily through its high affinity for nucleophilic sulfhydryl (-SH) groups found in amino acids like cysteine and in vital enzymes.[8][9][10] This reactivity leads to the formation of covalent adducts, which inhibits enzyme function and disrupts cellular processes.

One of the key mechanisms of patulin-induced intestinal injury is the disruption of the epithelial barrier function.[11] This is proposed to occur through the inactivation of protein tyrosine phosphatases (PTPs), enzymes critical for maintaining the integrity of tight junctions between cells.[11] The active site of these enzymes contains an essential cysteine residue, which is a prime target for patulin's electrophilic attack.[11]

The methylation of the hemiacetal to form (S)-Patulin Methyl Ether fundamentally alters this reactivity. The resulting ether bond is significantly more stable and less electrophilic than the hemiacetal group. Consequently, (S)-Patulin Methyl Ether is expected to have a dramatically reduced affinity for sulfhydryl groups. This chemical rationale explains why it is referred to as a "protected patulin" and serves as a perfect negative control in toxicological studies.[1] By comparing the cellular effects of patulin and (S)-Patulin Methyl Ether, researchers can definitively attribute specific toxic outcomes to the reactivity of the hemiacetal moiety.

Diagram: Proposed Mechanism of Patulin Toxicity and the Protective Role of Methylation

Caption: Patulin's toxicity via sulfhydryl group attack vs. the inert nature of the methyl ether.

Applications in Research and Development

The unique properties of (S)-Patulin Methyl Ether position it as a specialized tool for several scientific applications:

-

Chemical Intermediate: It serves as a versatile building block and scaffold in organic synthesis.[5][12] The protected hemiacetal allows for selective reactions at other positions on the molecule, enabling the creation of novel derivatives for screening and development.

-

Toxicological Research: As detailed above, it is an ideal negative control for studying the mechanism of patulin toxicity. Its use helps to isolate and confirm that the reactivity of the C4 hemiacetal is the primary driver of patulin's adverse biological effects.

-

Immunodiagnostics Development: (S)-Patulin Methyl Ether is a key starting material for the synthesis of haptens.[7] By derivatizing the molecule and conjugating it to carrier proteins, researchers can generate antibodies for the development of sensitive and specific immunoassays for patulin detection in food products.

Conclusion

(S)-Patulin Methyl Ether is more than just a derivative of a mycotoxin; it is a precision instrument for scientific inquiry. Its defining feature—the stable methyl ether that replaces the reactive hemiacetal of patulin—provides a platform to deconstruct the mechanisms of toxicity, synthesize novel compounds, and develop advanced analytical tools. For researchers in the fields of chemistry, toxicology, and food science, a thorough understanding of the properties and applications of (S)-Patulin Methyl Ether is essential for advancing our knowledge of mycotoxins and developing strategies to mitigate their impact.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14356658, (S)-Patulin Methyl Ether. PubChem. Available at: [Link]

-

ResearchGate (n.d.). New Total Synthesis of Patulin. ResearchGate. Available at: [Link]

-

Mahfoud, R., et al. (2002). The mycotoxin patulin alters the barrier function of the intestinal epithelium: mechanism of action of the toxin and protective effects of glutathione. Toxicology and Applied Pharmacology. Available at: [Link]

-

Wikipedia (n.d.). Patulin. Wikipedia. Available at: [Link]

-

Puel, O., et al. (2010). Biosynthesis and Toxicological Effects of Patulin. Toxins (Basel). Available at: [Link]

-

ResearchGate (n.d.). New-Total-Synthesis-of-Patulin.pdf. ResearchGate. Available at: [Link]

-

Adachi, Y., et al. (2005). Mechanisms of patulin toxicity under conditions that inhibit yeast growth. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Puntscher, H., et al. (2017). Mitigation of Patulin in Fresh and Processed Foods and Beverages. Comprehensive Reviews in Food Science and Food Safety. Available at: [Link]

-

Puel, O., et al. (2010). Biosynthesis and Toxicological Effects of Patulin. Toxins (Basel). Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. (S)-Patulin Methyl Ether | 123251-09-2 [amp.chemicalbook.com]

- 3. (S)-Patulin Methyl Ether | C8H8O4 | CID 14356658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-Patulin Methyl Ether CAS#: 123251-09-2 [chemicalbook.com]

- 5. biosynth.com [biosynth.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Patulin - Wikipedia [en.wikipedia.org]

- 9. Biosynthesis and Toxicological Effects of Patulin | MDPI [mdpi.com]

- 10. Biosynthesis and Toxicological Effects of Patulin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The mycotoxin patulin alters the barrier function of the intestinal epithelium: mechanism of action of the toxin and protective effects of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. (S)-Patulin methyl ether | CymitQuimica [cymitquimica.com]

A Comprehensive Technical Guide to the Total Synthesis of (S)-Patulin Methyl Ether from L-Arabinose

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, in-depth exploration of the total synthesis of (S)-Patulin Methyl Ether, a crucial derivative of the mycotoxin Patulin, utilizing L-arabinose as a chiral starting material. The synthesis leverages the inherent stereochemistry of L-arabinose, a readily available aldopentose, to achieve an efficient and stereoselective construction of the target furo[3,2-c]pyran-2-one core. This document elucidates the strategic considerations behind the synthetic design, provides step-by-step experimental protocols for each transformation, and offers insights into the mechanistic underpinnings of the key reactions. The synthesis is notable for its high overall yield and the novel application of a spontaneous anti-elimination reaction to form the pivotal unsaturated lactone system. All quantitative data is summarized for clarity, and the logical flow of the synthesis is visually represented. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction: Strategic Imperatives in the Synthesis of Patulin Analogs

Patulin is a mycotoxin produced by several species of fungi, commonly found in decaying fruits, which poses a significant health risk.[1] Its biological activity and unique α,β-unsaturated five-membered lactone structure have made it and its derivatives targets of synthetic interest.[2] The development of a stereocontrolled total synthesis is paramount for accessing enantiomerically pure analogs for toxicological studies and potential therapeutic applications.

The synthetic strategy detailed herein employs a "chiral pool" approach, where a readily available, enantiopure natural product, L-arabinose, serves as the starting material.[3][4] This strategy is advantageous as it circumvents the need for asymmetric synthesis or chiral resolution, thereby enhancing the efficiency of the overall process. The cis-configuration at the C-3 and C-4 positions of L-arabinose is particularly suited for the construction of the furo[3,2-c]pyran-2-one skeleton of the target molecule.[2]

This guide will systematically detail the multi-step synthesis, commencing with the preparation of a key pentopyranosidulose intermediate from L-arabinose, followed by a Wittig reaction, and culminating in a highly efficient lactonization and elimination sequence to furnish (S)-Patulin Methyl Ether.

Synthetic Pathway Overview

The total synthesis of (S)-Patulin Methyl Ether from L-arabinose can be conceptualized as a three-phase process. The following diagram illustrates the high-level workflow from the chiral precursor to the final product.

Caption: High-level overview of the synthetic workflow from L-arabinose.

Detailed Experimental Protocols and Mechanistic Insights

This section provides a comprehensive, step-by-step guide to the synthesis, including reagent quantities, reaction conditions, and purification methods. The causality behind key experimental choices is also discussed.

Preparation of Methyl 3,4-O-isopropylidene-α-L-arabinopyranoside (1)

The initial steps focus on protecting the hydroxyl groups of L-arabinose to facilitate selective oxidation at the C-2 position.

Protocol:

-

Methyl Glycoside Formation: L-arabinose is converted to methyl α-L-arabinopyranoside in 81% yield using standard Fischer glycosidation conditions (methanol and a catalytic amount of acid).[2]

-

Isopropylidene Protection: A mixture of methyl α-L-arabinopyranoside (11.5 g, 70.12 mmol) and anhydrous copper(II) sulfate (30 g) in acetone (500 ml) is stirred with concentrated sulfuric acid (0.5 ml) at room temperature for 24 hours.[2]

-

Work-up: The reaction mixture is neutralized with concentrated aqueous ammonium hydroxide and filtered through celite. The filtrate is concentrated, and the residue is dissolved in dichloromethane (300 ml), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield methyl 3,4-O-isopropylidene-α-L-arabinopyranoside (1) as a syrup (12.3 g, 86%).[2]

-

Expertise & Experience: The use of an isopropylidene group to protect the cis-diols at C-3 and C-4 is a classic and efficient strategy in carbohydrate chemistry. This protection is robust enough to withstand the subsequent oxidation and Wittig reaction conditions but can be readily removed under acidic conditions.

Oxidation to Methyl 3,4-O-isopropylidene-α-L-erythro-pentopyranosid-2-ulose (2)

Selective oxidation of the C-2 hydroxyl group is a critical step to introduce a carbonyl functionality for the subsequent Wittig reaction.

Protocol:

-

A mixture of methyl 3,4-O-isopropylidene-α-L-arabinopyranoside (1) (12.3 g, 60.3 mmol), pyridinium chlorochromate (PCC) (27.0 g, 125.3 mmol), and powdered 3Å molecular sieves (21.4 g) in dry dichloromethane (250 ml) is stirred at room temperature for 3 hours.[2]

-

The mixture is diluted with ether and filtered through a silica gel plug, eluting with 1:1 ethyl acetate-hexane.[2]

-

The solvent is evaporated to afford methyl 3,4-O-isopropylidene-α-L-erythro-pentopyranosid-2-ulose (2) (10.6 g, 87%).[2]

-

Trustworthiness: The use of PCC provides a reliable and high-yielding oxidation of the secondary alcohol to the ketone. The inclusion of molecular sieves is crucial to adsorb water, which can otherwise lead to side reactions and lower yields.

Wittig Reaction and Formation of Alkene Mixture (3)

The introduction of a two-carbon unit via a Wittig reaction sets the stage for the formation of the lactone ring.

Protocol:

-

Methyl 3,4-O-isopropylidene-α-L-erythro-pentopyranosid-2-ulose (2) (10.60 g, 52.5 mmol) is dissolved in benzene (150 ml) and stirred at 50°C with (carbomethoxymethylene)triphenylphosphorane (19.9 g, 59.6 mmol) for 6 hours.[2]

-

The solvent is removed under reduced pressure, and the residue is purified by flash chromatography (eluted with 3:7 ethyl acetate-hexane) to afford a 3:1 mixture of E/Z alkene isomers (3) as a colorless oil (11.35 g, 84%).[2]

-

Authoritative Grounding: The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds. The stabilized ylide used here generally favors the formation of the (E)-isomer, although a mixture is often obtained. The inability to separate the isomers at this stage is not detrimental as both will converge to the same product in the subsequent step.

Hydrolysis and Lactonization to form (4)

Acid-catalyzed removal of the isopropylidene protecting group is followed by a spontaneous intramolecular cyclization to form the lactone.

Protocol:

-

The mixture of alkene isomers (3) (926 mg, 3.59 mmol) is dissolved in methanol-1.2 N hydrochloric acid (49 ml : 1 ml) and refluxed for 1.5 hours.[2]

-

The solvent is removed, and the residue is partitioned between saturated aqueous sodium bicarbonate solution (10 ml) and dichloromethane (4 x 60 ml).[2]

-

The combined organic layers are dried and evaporated to give the lactone (4) as a white solid (453 mg, 68%).[2]

-

Expertise & Experience: The choice of acidic methanol allows for the concomitant deprotection of the isopropylidene group and hydrolysis of the methyl ester, which then undergoes spontaneous lactonization with the C-4 hydroxyl group. This one-pot procedure enhances the efficiency of the synthesis.

Synthesis of (S)-O-methylpatulin (5)

This final step involves the formation of the α,β-unsaturated lactone via a novel and highly efficient mesylation-elimination sequence.

Protocol:

-

Compound 4 (600 mg, 3.23 mmol) is treated with methanesulfonyl chloride (0.37 ml, 4.57 mmol) in dry pyridine (10 ml) at 0°C.[2]

-

The reaction is allowed to proceed for 24 hours at room temperature.[2]

-

The solution is concentrated, diluted with chloroform (100 ml), and washed successively. The organic layer is dried and evaporated.[2]

-

Purification by chromatography affords (S)-O-methylpatulin (5) in 85% yield.[2]

-

Trustworthiness & Causality: The treatment with methanesulfonyl chloride in pyridine at low temperature initially forms the mesylate at the C-3 hydroxyl group. The pyridine then acts as a base to promote a spontaneous anti-elimination of the mesylate and the proton at C-4, directly forming the double bond of the target molecule. This is a remarkably efficient transformation, affording the product in a high yield of 85%, a significant improvement over previous synthetic routes to patulin itself.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of (S)-Patulin Methyl Ether.

| Step | Starting Material | Product | Reagents | Yield (%) |

| 1 | L-Arabinose | Methyl α-L-arabinopyranoside | MeOH, H+ | 81 |

| 2 | Methyl α-L-arabinopyranoside | Methyl 3,4-O-isopropylidene-α-L-arabinopyranoside (1) | Acetone, H2SO4, CuSO4 | 86 |

| 3 | Compound (1) | Methyl 3,4-O-isopropylidene-α-L-erythro-pentopyranosid-2-ulose (2) | PCC, 3Å molecular sieves | 87 |

| 4 | Compound (2) | Wittig Product (E/Z mixture) (3) | (Carbomethoxymethylene)triphenylphosphorane | 84 |

| 5 | Compound (3) | Lactone (4) | HCl, MeOH | 68 |

| 6 | Compound (4) | (S)-Patulin Methyl Ether (5) | MsCl, Pyridine | 85 |

| Overall | L-Arabinose | (S)-Patulin Methyl Ether (5) | ~23 |

Characterization of (S)-Patulin Methyl Ether

The final product, (S)-Patulin Methyl Ether, is a white solid with the following properties:

-

Molecular Formula: C₈H₈O₄[5]

-

Molecular Weight: 168.15 g/mol [5]

-

CAS Number: 123251-09-2[6]

-

IUPAC Name: (4S)-4-methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one[5]

Conclusion

The total synthesis of (S)-Patulin Methyl Ether from L-arabinose presented in this technical guide demonstrates an efficient and stereoselective route to this important patulin analog. The strategic use of a chiral pool starting material, coupled with a highly effective and novel mesylation-elimination sequence, results in a commendable overall yield of approximately 23%.[2] This methodology provides a robust platform for the synthesis of other patulin derivatives and will be of significant interest to researchers in the fields of natural product synthesis and medicinal chemistry. The detailed protocols and mechanistic insights provided herein are intended to facilitate the reproduction and adaptation of this synthesis for further research and development endeavors.

References

-

Seijas, J. A., Vázquez Tato, M. P., Estévez, R., Castedo, L., & Riguera, R. (n.d.). New Total Synthesis of Patulin. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). (S)-Patulin Methyl Ether. National Center for Biotechnology Information. Retrieved from [Link]

-

Aouam, T., et al. (2014). The gene PatG involved in the biosynthesis pathway of patulin, a food-borne mycotoxin, encodes a 6-methylsalicylic acid decarboxylase. International Journal of Food Microbiology, 171, 1-7. Retrieved from [Link]

-

Hateb, A., & Acar, J. (2017). Patulin Analysis: Sample Preparation Methodologies and Chromatographic Approaches. In Aflatoxins - Recent Advances and Future Prospects. IntechOpen. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral pool. Retrieved from [Link]

-

Ueng, Y.-F., et al. (1995). Patulin-induced Inhibition of Protein Synthesis in Hepatoma Tissue Culture. Toxicology and Applied Pharmacology, 134(2), 298-304. Retrieved from [Link]

-

Puel, O., Galtier, P., & Oswald, I. P. (2010). Biosynthesis and Toxicological Effects of Patulin. Toxins, 2(4), 613-631. Retrieved from [Link]

Sources

- 1. Patulin-induced inhibition of protein synthesis in hepatoma tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chiral pool - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. (S)-Patulin Methyl Ether | C8H8O4 | CID 14356658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

The Mycotoxin Patulin and Its Derivatives: A Technical Guide to Natural Occurrence and Biosynthesis

Introduction: The Persistent Challenge of Patulin

Patulin, a polyketide mycotoxin, represents a significant concern for food safety and public health.[1][2][3] Produced by several fungal species belonging to the genera Aspergillus, Penicillium, and Byssochlamys, this thermostable lactone contaminates a wide range of fruits and their derived products, with a particular prevalence in apples and apple-based foods.[1][2][3] The presence of patulin is often indicative of the use of mold-contaminated fruits in production.[1][4] Due to its potential toxicological effects, including immunological, neurological, and gastrointestinal issues, regulatory bodies worldwide have established maximum permissible limits for patulin in foodstuffs.[2][3] This guide provides a comprehensive technical overview of the natural occurrence of patulin and its known derivatives, delves into the intricate molecular pathways of their biosynthesis, and presents detailed methodologies for their extraction and analysis, aimed at researchers, scientists, and professionals in drug development and food safety.

I. Natural Occurrence: A Widespread Contaminant

Patulin's presence has been documented in a variety of food matrices across the globe. While apples and their products, such as juice, cider, and purée, are the most common sources of human exposure, the mycotoxin has also been detected in other fruits like pears, grapes, cherries, and in some vegetables and grains.[1][4]

Fungal Producers of Patulin

A number of fungal species are known to produce patulin. Among the most significant are:

-

Penicillium expansum : The primary culprit for blue mold rot in apples and the main source of patulin contamination in apple products.[2]

-

Aspergillus clavatus : Another key producer of patulin.[2]

-

Byssochlamys nivea : A heat-resistant mold that can be a concern in pasteurized fruit products.[2]

Other species within Penicillium and Aspergillus have also been identified as patulin producers.[2]

Quantitative Occurrence of Patulin in Foodstuffs

The concentration of patulin in contaminated products can vary widely, influenced by factors such as the fungal strain, substrate, temperature, and storage conditions. The following table summarizes reported patulin levels in various food products from different regions.

| Food Product | Geographic Region | Patulin Concentration Range (µg/kg or µg/L) | Key Findings | Reference(s) |

| Apple Juice | Global | Levels can occasionally exceed the common regulatory limit of 50 µg/L. | [5] | |

| Apple Juice Concentrate | Pakistan | Not specified - 328 | Higher levels found in concentrate compared to single-strength juice. | [6] |

| Fresh Apples | Pakistan | 32.3 - 107.3 (variety dependent) | Contamination levels vary significantly between apple cultivars. | [6] |

| Organic Apple Juice | Italy | ~10.92 (mean) | Organic products are not immune to patulin contamination. | [4] |

| Apple-based baby food | Global | Stricter regulatory limits (e.g., 10 µg/kg in the EU) are in place for infant foods. | [4] | |

| Grapes and Grape Juice | Pakistan | Grapes can also be a significant source of patulin contamination. | [6] |

LOD: Limit of Detection

II. The Biosynthesis of Patulin: A Multi-Gene Endeavor

The biosynthesis of patulin is a complex, multi-step process orchestrated by a cluster of genes. This pathway begins with the condensation of acetyl-CoA and malonyl-CoA and proceeds through a series of enzymatic conversions to yield the final toxic product.[2][3][7]

The Patulin Gene Cluster

In patulin-producing fungi, the genes responsible for its biosynthesis are typically located together in a contiguous region of a chromosome, known as a gene cluster.[2] In Aspergillus clavatus and Penicillium expansum, this cluster comprises 15 genes, designated patA through patO.[8][9] These genes encode the enzymes that catalyze the various steps of the pathway, as well as regulatory proteins and transporters.[2][8]

The functions of the key genes in the patulin biosynthetic pathway are outlined in the table below:

| Gene | Encoded Protein/Enzyme | Function in Patulin Biosynthesis | Reference(s) |

| patK | 6-methylsalicylic acid synthase (6-MSAS) | Catalyzes the initial step: condensation of acetyl-CoA and malonyl-CoA to form 6-methylsalicylic acid (6-MSA). | [2][10] |

| patG | 6-methylsalicylic acid decarboxylase | Decarboxylates 6-MSA to form m-cresol. | [2][10] |

| patH | m-cresol hydroxylase | Hydroxylates m-cresol to m-hydroxybenzyl alcohol. | [2][10] |

| patI | m-hydroxybenzyl alcohol hydroxylase | Hydroxylates m-hydroxybenzyl alcohol to gentisyl alcohol. | [2][10] |

| patN | Isoepoxydon dehydrogenase (IDH) | Catalyzes the conversion of gentisaldehyde to isoepoxydon. | [1][2] |

| patE | Patulin synthase | Catalyzes the final step: conversion of E-ascladiol to patulin. | [7][10] |

| patL | Transcription factor | Regulates the expression of other genes in the cluster. | [2] |

| patA, patC, patM | Transporters | Involved in the transport of intermediates or the final patulin molecule. | [2] |

The Patulin Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of patulin, starting from the precursor 6-methylsalicylic acid.

IV. Experimental Protocols for Analysis

Accurate and sensitive analytical methods are crucial for the detection and quantification of patulin and its derivatives in food matrices. The following sections provide detailed, step-by-step methodologies for common analytical workflows.

Sample Preparation: Extraction and Clean-up

The goal of sample preparation is to isolate the analytes of interest from the complex food matrix and remove interfering substances.

This protocol is adapted from a common method for patulin extraction from clear apple juice. [11]

-

SPE Cartridge Conditioning:

-

Pass 3 mL of methanol through a C18 SPE cartridge.

-

Equilibrate the cartridge with 3 mL of deionized water.

-

-

Sample Loading:

-

Load 5 mL of the apple juice sample onto the conditioned cartridge.

-

-

Washing:

-

Wash the cartridge with 2 mL of 1% acetic acid to remove polar interferences.

-

Dry the cartridge under vacuum for 10 minutes.

-

-

Elution:

-

Elute patulin from the cartridge with 3 mL of a hexane:acetone (7:3, v/v) mixture.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.

-

Reconstitute the residue in 1 mL of a methanol:water (1:1, v/v) solution containing 0.1% acetic acid for HPLC or LC-MS/MS analysis.

-

The QuEChERS method is a streamlined approach that is effective for a variety of food matrices. [12][13]

-

Sample Homogenization and Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the contents of a QuEChERS extraction salt packet (e.g., magnesium sulfate and sodium chloride).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥ 3000 x g for 5 minutes.

-

-

Dispersive SPE (dSPE) Clean-up:

-

Transfer 1 mL of the acetonitrile supernatant to a 2 mL dSPE tube containing a mixture of primary secondary amine (PSA), C18, and magnesium sulfate.

-

Vortex for 30 seconds.

-

Centrifuge at ≥ 3000 x g for 5 minutes.

-

-

Final Extract Preparation:

-

Transfer the supernatant to an autosampler vial for analysis.

-

The following diagram outlines a general experimental workflow for patulin analysis.

Instrumental Analysis

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or tandem mass spectrometry (LC-MS/MS) are the most common techniques for the determination of patulin.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm). [14]* Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 5:95 v/v). [14]* Flow Rate: 1.5 mL/min. [14]* Detection: UV detector set at 276 nm. [14]* Injection Volume: 20 µL.

LC-MS/MS offers higher sensitivity and selectivity, which is particularly important for complex matrices and low-level detection.

-

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). [11]* Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Ionization: Electrospray ionization (ESI) in negative mode is commonly used. [15]* Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions for Patulin: Precursor ion (m/z) -> Product ion(s) (m/z). Specific transitions should be optimized for the instrument used.

-

V. Conclusion and Future Perspectives

Patulin remains a persistent challenge in the food industry, necessitating continuous monitoring and the development of effective control strategies. A thorough understanding of its natural occurrence, the intricacies of its biosynthetic pathway, and the factors that influence its production are paramount for mitigating its presence in the food supply. The study of patulin derivatives, particularly the non-toxic degradation product desoxypatulinic acid, opens promising avenues for biocontrol and detoxification strategies. The analytical methodologies outlined in this guide provide the necessary tools for accurate and reliable quantification, ensuring the safety and quality of food products for consumers worldwide. Future research should focus on further elucidating the regulatory networks governing patulin biosynthesis, exploring a wider range of patulin-degrading microorganisms, and developing rapid, on-site detection methods to enhance food safety protocols.

References

-

Surveillance of Patulin in Apple, Grapes, Juices and Value-Added Products for Sale in Pakistan. (2020). MDPI. [Link]

-

Biosynthesis and Toxicological Effects of Patulin. (2010). MDPI. [Link]

-

Patulin. Wikipedia. [Link]

-

Patulin in Apples and Apple-Based Food Products: The Burdens and the Mitigation Strategies. (2018). PMC. [Link]

-

Biosynthesis and Toxicological Effects of Patulin. (2010). MDPI. [Link]

-

An Improved Analytical Approach Based on µ-QuEChERS Combined with LC-ESI/MS for Monitoring the Occurrence and Levels of Patulin in Commercial Apple Juices. (2023). MDPI. [Link]

-

Comprehensive review on patulin and Alternaria toxins in fruit and derived products. (2023). PMC. [Link]

-

Determination of Patulin in Apple Juice Using SPE and UHPLC-MS/MS Analysis. Obrnuta faza. [Link]

-

Determination of Patulin in Apple Juice and Apple-Derived Products Using a Robotic Sample Preparation System and LC-APCI-MS/MS. (2024). NIH. [Link]

-

Dissection of patulin biosynthesis, spatial control and regulation mechanism in Penicillium expansum. (2019). PubMed. [Link]

-

Biosynthesis and toxicological effects of patulin. (2010). PubMed. [Link]

-

Biosynthesis and Toxicological Effects of Patulin. (2010). PMC. [Link]

-

Conversion of the Mycotoxin Patulin to the Less Toxic Desoxypatulinic Acid by the Biocontrol Yeast Rhodosporidium kratochvilovae Strain LS11. SciSpace. [Link]

-

Patulin biosynthesis: enzymatic and nonenzymatic transformations of the mycotoxin (E)-ascladiol. ASM Journals. [Link]

-

Structures of patulin, E ascladiol, and Z ascladiol. ResearchGate. [Link]

-

Conversion of the mycotoxin patulin to the less toxic desoxypatulinic acid by the biocontrol yeast Rhodosporidium kratochvilovae strain LS11. (2011). PubMed. [Link]

-

Conversion of the Mycotoxin Patulin to the Less Toxic Desoxypatulinic Acid by the Biocontrol Yeast Rhodosporidium kratochvilovae Strain LS11. ACS Publications. [Link]

-

Determination of Patulin in Processed Foods Using QuEChERS Extraction and UHPLC–MS–MS Analysis. (2016). Chromatography Online. [Link]

-

Survey of patulin in apple juice and other apple products. Food Standards Australia New Zealand. [Link]

-

More than a Virulence Factor: Patulin Is a Non-Host-Specific Toxin that Inhibits Postharvest Phytopathogens and Requires Efflux for Penicillium Tolerance. (2022). APS Journals. [Link]

-

Genomic Characterization Reveals Insights Into Patulin Biosynthesis and Pathogenicity in Penicillium Species. PubMed. [Link]

Sources

- 1. Patulin - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Biosynthesis and Toxicological Effects of Patulin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Patulin in Apples and Apple-Based Food Products: The Burdens and the Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. foodstandards.gov.au [foodstandards.gov.au]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Dissection of patulin biosynthesis, spatial control and regulation mechanism in Penicillium expansum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Genomic Characterization Reveals Insights Into Patulin Biosynthesis and Pathogenicity in Penicillium Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comprehensive review on patulin and Alternaria toxins in fruit and derived products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. obrnutafaza.hr [obrnutafaza.hr]

- 12. unitedchem.com [unitedchem.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. researchgate.net [researchgate.net]

(S)-Patulin Methyl Ether mechanism of action as a mycotoxin

An In-depth Technical Guide to the Core Mechanism of Action of (S)-Patulin Methyl Ether as a Mycotoxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Patulin Methyl Ether is a derivative of the well-known mycotoxin, patulin. While the toxicological profile of patulin is extensively studied, its O-methylated counterpart remains less characterized. This guide delineates a proposed mechanism of action for (S)-Patulin Methyl Ether, built upon the established reactivity of patulin and fundamental principles of chemical biology. We hypothesize that (S)-Patulin Methyl Ether retains the electrophilic character of its parent compound, acting primarily through the covalent modification of cellular nucleophiles. This document provides a comprehensive overview of the putative molecular interactions, cellular consequences, and robust experimental methodologies required to validate this proposed mechanism.

Introduction: The Patulin Family of Mycotoxins

Mycotoxins are secondary metabolites produced by fungi that can elicit a wide range of toxic effects in humans and animals.[1] Patulin, a polyketide lactone produced by species of Aspergillus, Penicillium, and Byssochlamys, is a common contaminant of fruits and fruit-based products, particularly apples.[2] Its presence in the food chain is a significant public health concern due to its known genotoxic, immunotoxic, and neurotoxic properties.[2] The toxicity of patulin is primarily attributed to its high reactivity towards sulfhydryl groups of amino acids like cysteine.[2]

(S)-Patulin Methyl Ether, also known as (S)-O-Methyl Patulin, is a naturally occurring or synthetic derivative of patulin.[3] While its prevalence and overall toxicological significance are less understood than that of patulin, its structural similarity suggests a related mechanism of action. This guide will explore this putative mechanism in detail.

Chemical Properties of (S)-Patulin Methyl Ether

The chemical structure of (S)-Patulin Methyl Ether is characterized by a furo[3,2-c]pyran-2-one core with a methoxy group at the 4-position.

| Property | Value | Source |

| Molecular Formula | C₈H₈O₄ | [4] |

| Molecular Weight | 168.15 g/mol | [4] |

| IUPAC Name | (4S)-4-methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one | [4] |

| CAS Number | 123251-09-2 | [3] |

The key functional group for its predicted biological activity is the α,β-unsaturated lactone system, which is a known Michael acceptor.

Proposed Core Mechanism of Action: Covalent Adduction to Cellular Nucleophiles

The central hypothesis for the mechanism of action of (S)-Patulin Methyl Ether is its function as an electrophile that forms covalent bonds with soft nucleophiles within the cell. This mechanism is directly analogous to that of patulin.

The Electrophilic Nature of the α,β-Unsaturated Lactone

The α,β-unsaturated lactone moiety in (S)-Patulin Methyl Ether is an electrophilic center. The electron-withdrawing character of the carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to nucleophilic attack. This type of reaction is known as a Michael addition.

Covalent Modification of Proteins

The primary targets for electrophilic mycotoxins are often the nucleophilic side chains of amino acids in proteins. The most reactive of these is the thiol group of cysteine residues. The proposed reaction of (S)-Patulin Methyl Ether with a protein cysteine residue is depicted below.

Caption: Proposed Michael addition of a protein thiol to (S)-Patulin Methyl Ether.

This covalent modification can have several detrimental effects on protein function:

-

Enzyme Inhibition: If the modified cysteine residue is in the active site of an enzyme, its catalytic activity can be irreversibly inhibited.

-

Disruption of Protein Structure and Function: Modification of cysteine residues involved in disulfide bonds or critical for protein folding can lead to denaturation and loss of function.

-

Interference with Signaling Pathways: Many signaling proteins rely on the redox state of cysteine residues for their regulation. Covalent modification can disrupt these signaling cascades.

Depletion of Intracellular Glutathione

Glutathione (GSH) is a major intracellular antioxidant and plays a key role in detoxifying electrophilic compounds. (S)-Patulin Methyl Ether is likely to react with GSH, leading to its depletion. This would have two major consequences:

-

Increased Oxidative Stress: Reduced levels of GSH impair the cell's ability to neutralize reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA.

-

Sensitization to other Toxins: Depletion of GSH can make the cell more vulnerable to other toxic insults.

Comparison with Patulin: The Role of the O-Methyl Group

The primary structural difference between patulin and (S)-Patulin Methyl Ether is the replacement of a hydroxyl group with a methoxy group. This modification may influence the molecule's reactivity and biological activity in several ways:

-

Electronic Effects: The methyl group is weakly electron-donating, which might slightly decrease the electrophilicity of the α,β-unsaturated system compared to the more electron-withdrawing hydroxyl group of patulin. This could potentially reduce its reactivity.

-

Steric Hindrance: The bulkier methoxy group might introduce steric hindrance that could affect the binding of the molecule to the active sites of some enzymes.

-

Metabolic Stability: The methyl ether is generally more resistant to metabolic modification than a hydroxyl group, which could alter the pharmacokinetic profile of the molecule.

Despite these potential differences, the fundamental mechanism of toxicity through covalent modification is likely conserved.

Downstream Cellular Consequences

The initial covalent modification events are expected to trigger a cascade of downstream cellular responses, ultimately leading to cytotoxicity.

Caption: A proposed signaling pathway for (S)-Patulin Methyl Ether-induced cytotoxicity.

Experimental Protocols for Mechanism Validation

A multi-pronged experimental approach is necessary to validate the proposed mechanism of action.

In Vitro Assays

-

Thiol Reactivity Assay:

-

Prepare a solution of a model thiol, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a colored product upon reaction.

-

Add (S)-Patulin Methyl Ether at various concentrations.

-

Monitor the decrease in absorbance over time to determine the rate of thiol reaction.

-

Compare the reactivity to that of patulin.

-

-

Protein Adduct Formation by Mass Spectrometry:

-

Incubate a model protein rich in cysteine residues (e.g., bovine serum albumin) with (S)-Patulin Methyl Ether.

-

Digest the protein into peptides using trypsin.

-

Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Search for peptide masses corresponding to the addition of the (S)-Patulin Methyl Ether molecule.

-

Use MS/MS fragmentation to confirm the site of modification on the peptide.

-

Cell-Based Assays

-

Cytotoxicity Assays:

-

Culture a relevant cell line (e.g., human intestinal Caco-2 cells or hepatic HepG2 cells).

-

Treat the cells with a range of concentrations of (S)-Patulin Methyl Ether for various time points.

-

Assess cell viability using standard assays such as the MTT assay (measures metabolic activity) or LDH release assay (measures membrane integrity).[5]

-

-

Measurement of Intracellular Glutathione:

-

Treat cells with (S)-Patulin Methyl Ether.

-

Lyse the cells and measure the levels of reduced and oxidized glutathione (GSH and GSSG) using a commercially available kit or HPLC-based methods.

-

-

Detection of Protein Carbonyls (Oxidative Stress Marker):

-

Treat cells with the mycotoxin.

-

Lyse the cells and use a protein carbonyl assay kit (e.g., DNPH-based) to quantify the level of protein oxidation.

-

-

Apoptosis Assays:

-

Treat cells with (S)-Patulin Methyl Ether.

-

Stain cells with Annexin V and propidium iodide.

-

Analyze the stained cells by flow cytometry to distinguish between viable, apoptotic, and necrotic cells.

-

Caption: A streamlined workflow for investigating the mechanism of action.

Conclusion

The proposed mechanism of action for (S)-Patulin Methyl Ether centers on its electrophilic nature, leading to the covalent modification of cellular macromolecules, particularly proteins. This initial insult is hypothesized to trigger a cascade of events, including enzyme inhibition, glutathione depletion, and oxidative stress, culminating in cell death. The experimental framework outlined in this guide provides a clear path for the validation of this hypothesis. A thorough understanding of the molecular toxicology of (S)-Patulin Methyl Ether is crucial for assessing its risk to human and animal health and for the development of potential therapeutic interventions or detoxification strategies.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14356658, (S)-Patulin Methyl Ether. [Link].

- Puel, O., Galtier, P., & Oswald, I. P. (2010).

- Mahfoud, R., Maresca, M., Garmy, N., & Fantini, J. (2002). The mycotoxin patulin alters the barrier function of the intestinal epithelium: mechanism of action of the toxin and protective effects of glutathione. Toxicology and applied pharmacology, 181(3), 209–218.

- World Health Organization. (1995). Patulin. In Toxicological evaluation of certain food additives and contaminants. (WHO Food Additives Series, No. 35).

- Fliege, R., & Metzler, M. (2000). The mycotoxin patulin: a new way of covalent binding to the thiol-containing tripeptide glutathione. Chemical research in toxicology, 13(5), 373–381.

- European Commission. (2006). Commission Regulation (EC) No 1881/2006 of 19 December 2006 setting maximum levels for certain contaminants in foodstuffs. Official Journal of the European Union, L 364/5.

- Abassi, M., et al. (2021). The effects of mycotoxin patulin on cells and cellular components. Toxin Reviews, 40(4), 427-437.

- Alrihanc, M., et al. (2021). Mycotoxins’ Toxicological Mechanisms Involving Humans, Livestock and Their Associated Health Concerns: A Review. Toxins, 13(10), 693.

- Taran, F., et al. (2022). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. Toxins, 14(4), 244.

- Baert, K., et al. (2012). Improved positive electrospray ionization of patulin by adduct formation: usefulness in liquid chromatography-tandem mass spectrometry multi-mycotoxin analysis.

- Back, K. C., et al. (1972). Covalent binding of the carcinogen N-hydroxy-2-acetylaminofluorene to rat liver nucleic acids in vivo. Cancer Research, 32(7), 1577-1581.

- Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83.

- Johnson, D. S., & Kozarich, J. W. (2019). The chemistry of covalent inhibitors. Annual review of biochemistry, 88, 485-512.

- Lepist, E. I., & Guengerich, F. P. (1996). Reaction of the mycotoxin patulin with glutathione: formation of a single diastereomeric thioether adduct. Chemical research in toxicology, 9(4), 768-775.

- Mayer, M. (2006). A new view of the role of protein dynamics in the reaction coordinate for enzyme catalysis. Accounts of chemical research, 39(8), 563-570.

- Bennett, J. W., & Klich, M. (2003). Mycotoxins. Clinical microbiology reviews, 16(3), 497-516.

- Schwöbel, J. A., et al. (2011). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Organic & biomolecular chemistry, 9(13), 4885-4893.

- Bar-Peled, M., & O'Maille, P. E. (2019). Rational Reprogramming of O-Methylation Regioselectivity for Combinatorial Biosynthetic Tailoring of Benzenediol Lactone Scaffolds. Journal of the American Chemical Society, 141(8), 3561-3569.

- Reszka, A. P., & Laskin, J. D. (2011). Covalent modification of proteins by reactive electrophiles: methods for detection and analysis. Journal of proteome research, 10(11), 4801-4813.

- Llewellyn, G. C., et al. (1998). Immunological evaluation of the mycotoxin patulin in female B6C3F1 mice. Food and Chemical Toxicology, 36(12), 1107-1115.

- Maresca, M., et al. (2008). The mycotoxin patulin affects the barrier function of the intestinal epithelium: mechanism of action of the toxin and protective effects of glutathione. Toxicological Sciences, 104(1), 154-162.

- Gentry, J., Carey, V., Gansner, E., & Gentleman, R. (2005). Laying out pathways with Rgraphviz. R News, 5(1), 10-14.

-

Earley-Cha, J. D. (2016). Graphviz - Making Super Cool Graphs. Jessica Dene Earley-Cha Blog. [Link].

-

Kolenikov, S. (2010). How To Use Graphviz for SEM Models and Path Diagrams. Stas Kolenikov's Page. [Link].

-

YouTube. (2021). Graphviz tutorial. [Link].

-

Wikipedia. (2023). Patulin. [Link].

-

ResearchGate. (2021). Improved positive electrospray ionization of patulin by adduct formation: Usefulness in liquid chromatography-tandem mass spectrometry multi-mycotoxin analysis. [Link].

-

ResearchGate. (2009). Analysis of glutathione adducts of patulin by means of liquid chromatography (HPLC) with biochemical detection (BCD) and electrospray ionization tandem mass spectrometry (ESI-MS/MS). [Link].

-

Puel, O., Galtier, P., & Oswald, I. P. (2010). Biosynthesis and toxicological effects of patulin. Toxins, 2(4), 613-631. [Link].

Sources

- 1. Mycotoxins’ Toxicological Mechanisms Involving Humans, Livestock and Their Associated Health Concerns: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. biosynth.com [biosynth.com]

- 4. (S)-Patulin Methyl Ether | C8H8O4 | CID 14356658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile and Biological Activities of (S)-Patulin Methyl Ether

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

(S)-Patulin Methyl Ether, a derivative of the well-documented mycotoxin patulin, presents a compelling case for investigation within drug discovery and toxicology. Patulin itself is a polyketide lactone produced by several fungal species, notorious for its contamination of fruit products and its broad-spectrum toxicity.[1] Its toxicological properties, primarily driven by its high affinity for sulfhydryl groups, have historically curtailed its therapeutic potential as an antibiotic.[1][2][3] This guide provides a detailed examination of the known toxicological landscape of the parent compound, patulin, as a necessary foundation for postulating the profile of (S)-Patulin Methyl Ether. The strategic methylation of the hemiacetal hydroxyl group in the patulin structure is a key chemical modification. This alteration is hypothesized to modulate the electrophilic nature of the molecule, potentially reducing its non-specific binding to cellular thiols and thereby attenuating its toxicity while possibly retaining or enhancing specific biological activities. We will delve into the known anticancer activities of patulin, present detailed protocols for the synthesis of (S)-Patulin Methyl Ether and for evaluating its cytotoxic and genotoxic potential, and propose future directions for its study as a potential therapeutic scaffold.

Chemical Identity and Rationale for Derivatization

(S)-Patulin Methyl Ether, also known as Aspergilsmin C, is the methylated form of (S)-patulin.[4] The parent molecule, patulin (4-hydroxy-4H-furo[3,2-c]pyran-2(6H)-one), is a small, water-soluble mycotoxin that poses a significant food safety concern.[1][2]

-

Molecular Formula: C₈H₈O₄[4]

-

Molecular Weight: 168.15 g/mol [4]

-

CAS Number: 123251-09-2[5]

-

Synonyms: (4S)-4-methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one, (S)-O-Methyl Patulin[4][5]

The primary rationale for investigating the methyl ether derivative stems from the core mechanism of patulin's toxicity. Patulin is a potent electrophile that readily reacts with nucleophilic sulfhydryl (thiol) groups on proteins and small molecules like glutathione (GSH).[6][7] This covalent binding leads to enzyme inactivation, depletion of cellular antioxidant defenses, and induction of oxidative stress, which are central to its cytotoxic and genotoxic effects.[3][8] The methylation at the C-4 hydroxyl group fundamentally alters the molecule's electronic properties, potentially reducing its electrophilicity and steric hindrance, which could decrease its reactivity towards cellular thiols. This modification provides a logical starting point for decoupling the broad toxicity of patulin from its more specific biological activities.

Toxicological Profile: An Extrapolation from Patulin

Direct toxicological data for (S)-Patulin Methyl Ether is not extensively available in public literature. Therefore, a comprehensive understanding of the parent compound is critical for predictive toxicology and for designing appropriate safety and efficacy studies.

Mechanism of Action: The Thiol Reactivity Hypothesis

The toxicity of patulin is overwhelmingly attributed to its affinity for sulfhydryl groups.[1] This interaction disrupts cellular homeostasis through several mechanisms, as illustrated below.

Caption: Postulated mechanism of patulin-induced cellular toxicity.

This reactivity explains the observation that adducts formed between patulin and cysteine are less toxic than the parent compound.[3][8] For (S)-Patulin Methyl Ether, it is hypothesized that the methyl cap on the hydroxyl group may reduce the rate and extent of such adduct formation, potentially leading to a more favorable toxicity profile.

Cytotoxicity

Patulin exhibits dose- and time-dependent cytotoxicity across a wide range of cell lines.[9] This effect is a direct consequence of its ability to induce oxidative stress and disrupt essential enzymatic functions.[6][8]

| Cell Line | Cell Type | IC50 Value (Patulin) | Exposure Time | Reference |

| HepG2 | Human Hepatoma | 8.43 µM | 48 h | [6] |

| CHO-K1 | Chinese Hamster Ovary | 2.9 µM | 24 h | [10] |

| SH-SY5Y | Human Neuroblastoma | Low µM range | 24-48 h | [11] |

| HCT116 | Human Colon Cancer | 25-50 µM | 24-48 h | |

| HeLa | Human Cervical Cancer | ~2 µM (40% inhibition) | Not Specified | [12] |

| SW-48 | Human Colon Cancer | ~2 µM (30% inhibition) | Not Specified | [12] |

The cytotoxic potential of (S)-Patulin Methyl Ether remains to be experimentally determined but is a critical first step in evaluating its therapeutic index.

Genotoxicity and Carcinogenicity

Patulin's genotoxic effects are well-documented. It can induce chromosomal aberrations and micronucleus formation.[7] Mechanistically, patulin is suspected of causing structural DNA damage by cross-linking, which can lead to cell cycle delays.[7] Despite these findings, the International Agency for Research on Cancer (IARC) classifies patulin in Group 3, "not classifiable as to its carcinogenicity to humans," due to inconclusive long-term animal studies.[6][8] The genotoxicity of (S)-Patulin Methyl Ether is a significant unknown and must be rigorously evaluated using assays for mutagenesis (e.g., Ames test) and clastogenicity (e.g., micronucleus assay).

Biological Activities and Therapeutic Potential

While its toxicity is a major hurdle, patulin has demonstrated biological activities that suggest a derivatization approach could yield valuable lead compounds.

Antimicrobial History

Patulin was first isolated in the 1940s and investigated as an antibiotic against both Gram-positive and Gram-negative bacteria.[3] It was even trialed for treating the common cold.[1] However, due to its high toxicity in animals and humans, its development as a therapeutic antibiotic was abandoned.[2][3] The antimicrobial properties of (S)-Patulin Methyl Ether have not been reported but could be explored.

Anticancer Activity

The most promising therapeutic avenue for patulin derivatives lies in oncology. Patulin has been shown to induce apoptosis and reduce cell viability in various cancer cell lines.[12] Studies have demonstrated its efficacy in cervical, colorectal, neuroblastoma, and breast cancer models.[12] The mechanism appears to involve the generation of reactive oxygen species (ROS) and the activation of key signaling pathways like the p38 MAPK and JNK pathways in human embryonic kidney cells.[12]

The anticancer potential of (S)-Patulin Methyl Ether is predicated on the hypothesis that its reduced general cytotoxicity might widen the therapeutic window, allowing for effective doses to be administered with fewer side effects. Its activity should be screened against a panel of cancer cell lines, particularly those where the parent compound has shown efficacy.

Experimental Methodologies and Protocols

To facilitate further research, this section provides detailed protocols for the synthesis of (S)-Patulin Methyl Ether and for assessing its fundamental toxicological properties.

Synthesis of (S)-Patulin Methyl Ether

(S)-Patulin Methyl Ether can be synthesized with a good overall yield from the readily available chiral starting material L-(+)-arabinose, as previously reported.[13][14]

Sources

- 1. Patulin - Wikipedia [en.wikipedia.org]

- 2. Toxicological effects of patulin mycotoxin on the mammalian system: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis and Toxicological Effects of Patulin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (S)-Patulin Methyl Ether | C8H8O4 | CID 14356658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. Natural Thiols, but Not Thioethers, Attenuate Patulin-Induced Endoplasmic Reticulum Stress in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Patulin: Mechanism of genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. In vitro antitumor activity of patulin on cervical and colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Spectroscopic data analysis of (S)-Patulin Methyl Ether (NMR, MS, IR)

An In-depth Technical Guide to the Spectroscopic Data Analysis of (S)-Patulin Methyl Ether

Authored by: A Senior Application Scientist

Introduction: The Structural Elucidation Imperative

(S)-Patulin Methyl Ether, also known as (4S)-4-methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one, is the methylated derivative of Patulin, a mycotoxin produced by several species of fungi that can contaminate fruit products.[1][2] The methylation of the hemiacetal group in Patulin yields a more stable compound, making it a valuable standard for research and a key intermediate in the synthesis of related molecules.[3] Accurate and unambiguous structural confirmation of such molecules is paramount in drug development, metabolomics, and food safety analysis to ensure purity, verify synthetic outcomes, and understand metabolic pathways.

This guide provides a comprehensive, field-proven framework for the analysis of (S)-Patulin Methyl Ether using a multi-spectroscopic approach. We will delve into Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, not merely as data acquisition techniques, but as interconnected tools for structural deduction. The causality behind experimental choices is emphasized, providing a robust, self-validating workflow for researchers and scientists.

Molecular & Physicochemical Properties

A foundational understanding of the target analyte is the first step in any analytical workflow. Key properties inform sample preparation, choice of instrumentation, and interpretation of results.

| Property | Value | Source |

| Chemical Formula | C₈H₈O₄ | [4][5] |

| Molecular Weight | 168.15 g/mol | [4][6] |

| IUPAC Name | (4S)-4-methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one | [4] |

| CAS Number | 123251-09-2 | [5][7] |

| Appearance | Yellow to Orange Solid | [7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and stereochemistry of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map the complete carbon-hydrogen framework.

Expert Rationale & Experimental Protocol

The choice of solvent and NMR experiments is critical for extracting maximum information. Deuterated chloroform (CDCl₃) is an excellent initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. A high-field spectrometer (≥400 MHz) is recommended to achieve optimal signal dispersion, which is crucial for resolving complex spin systems.

Step-by-Step Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of (S)-Patulin Methyl Ether in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved; sonication may be used if necessary.[7]

-

Solvent & Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the following spectra:

-

¹H NMR: To identify and quantify all unique proton environments.

-

¹³C NMR: To identify all unique carbon environments.

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer): To differentiate between CH₃, CH₂, and CH signals (CH₃/CH appear as positive peaks, CH₂ as negative peaks).

-

2D COSY (Correlation Spectroscopy): To identify proton-proton (H-H) spin coupling relationships.

-

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly with the carbons they are attached to.

-

¹H NMR Data Interpretation: A Proton-by-Proton Analysis

The structure of (S)-Patulin Methyl Ether contains 8 protons in distinct chemical environments. The predicted ¹H NMR spectrum provides a unique fingerprint based on chemical shifts, integration, and multiplicity.

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H3 | ~6.0 - 6.2 | Singlet (s) | 1H | Vinylic proton on the furanone ring, adjacent to an oxygen and a double bond. |

| H4 | ~5.0 - 5.2 | Singlet (s) | 1H | Acetal proton, deshielded by two adjacent oxygen atoms. |

| H6α, H6β | ~4.2 - 4.5 | Multiplet (m) | 2H | Diastereotopic methylene protons adjacent to an ether oxygen, expected to be a complex multiplet. |

| H7 | ~7.2 - 7.4 | Singlet (s) | 1H | Vinylic proton in the α,β-unsaturated lactone system, highly deshielded. |

| -OCH₃ | ~3.4 - 3.6 | Singlet (s) | 3H | Methoxy group protons, deshielded by the attached oxygen.[8] |

¹³C NMR Data Interpretation: Mapping the Carbon Skeleton

The molecule possesses 8 distinct carbon atoms, each with a characteristic chemical shift determined by its local electronic environment.

| Carbon Label | Predicted δ (ppm) | DEPT-135 | Rationale |

| C2 | ~162 - 165 | N/A | Carbonyl carbon of the α,β-unsaturated lactone. |

| C3 | ~118 - 122 | CH (Up) | Vinylic carbon adjacent to the lactone oxygen. |

| C3a | ~150 - 155 | N/A | Quaternary vinylic carbon at the ring junction. |

| C4 | ~98 - 102 | CH (Up) | Acetal carbon, significantly downfield due to two oxygen attachments.[8] |

| C6 | ~65 - 70 | CH₂ (Down) | Methylene carbon adjacent to the ether oxygen.[8] |

| C7 | ~140 - 145 | CH (Up) | Vinylic carbon β to the carbonyl group, deshielded. |

| C7a | ~105 - 110 | N/A | Quaternary vinylic carbon at the ring junction, shielded by ether oxygen. |

| -OCH₃ | ~55 - 60 | CH₃ (Up) | Methoxy carbon.[8] |

Mass Spectrometry (MS): Confirming Identity and Fragmentation

Mass spectrometry provides the exact molecular weight and offers crucial structural information through controlled fragmentation of the molecule. For a compound of this nature, both a soft ionization technique like Electrospray Ionization (ESI) and a hard technique like Electron Ionization (EI) are valuable.

Expert Rationale & Experimental Protocol

ESI is the method of choice for unequivocally determining the molecular weight. It gently generates ions in solution, typically yielding the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. This is the first and most critical validation step. EI, in contrast, imparts high energy to the molecule in the gas phase, inducing reproducible fragmentation and creating a "fingerprint" mass spectrum that reveals the underlying structural motifs.

Step-by-Step Protocol for MS Analysis:

-

Sample Preparation (LC-MS/ESI): Prepare a dilute solution (~1-10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile/water. The use of methanol can sometimes lead to the formation of methanol adducts with patulin-like structures, which can be diagnostically useful.[9]

-

ESI-MS Acquisition: Infuse the sample directly or via an LC system into the ESI source. Acquire spectra in positive ion mode. The primary goal is to identify the [M+H]⁺ ion.

-

EI-MS Acquisition (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS is an excellent option.[10] Dissolve the sample in a volatile solvent (e.g., ethyl acetate). Inject into the GC-MS system. The standard electron energy is 70 eV.

Data Interpretation: Molecular Ion and Fragmentation Pathways

The combination of ESI and EI data provides a self-validating system for confirming the identity of (S)-Patulin Methyl Ether.

Expected Mass Spectrometry Data:

| Ion | m/z (Calculated) | Technique | Rationale |

| [M]⁺ | 168.04 | EI | Molecular ion. |

| [M+H]⁺ | 169.05 | ESI | Protonated molecule, confirms molecular weight. |

| [M-OCH₃]⁺ | 137.02 | EI / ESI-MS/MS | Loss of the methoxy radical (31 Da), a very common and stable fragment for methyl ethers. |

| [M-CO]⁺ | 140.05 | EI | Loss of carbon monoxide (28 Da) from the lactone ring. |

| [M-CH₃O-CO]⁺ | 109.03 | EI / ESI-MS/MS | Subsequent loss of CO from the m/z 137 fragment. |

The fragmentation of the core patulin structure is well-studied, and the fragmentation of this derivative is expected to follow logical pathways based on the stability of the resulting ions.[11]

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a quick check of the molecular architecture.

Expert Rationale & Experimental Protocol

For a solid sample, the KBr pellet method is a robust choice, providing high-quality spectra by dispersing the analyte in an IR-transparent matrix. This avoids solvent absorptions that could obscure key regions of the spectrum.

Step-by-Step Protocol for IR Analysis:

-

Sample Preparation: Mix ~1 mg of (S)-Patulin Methyl Ether with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr).

-

Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation: Identifying Key Vibrational Modes

The IR spectrum will be dominated by absorptions from the lactone and ether functionalities.

| Functional Group | Expected Absorption (cm⁻¹) | Rationale |

| sp² C-H Stretch | ~3100 - 3000 | Vinylic C-H bonds on the rings. |

| sp³ C-H Stretch | ~3000 - 2850 | C-H bonds of the methoxy and methylene groups. |

| C=O Stretch (Lactone) | ~1760 - 1780 (Strong) | The α,β-unsaturated γ-lactone carbonyl is a key, prominent feature. |

| C=C Stretch (Alkene) | ~1650 - 1670 | Double bonds within the fused ring system. |

| C-O Stretch (Ether/Lactone) | ~1250 - 1050 (Strong, Multiple Bands) | Asymmetric and symmetric stretching of the multiple C-O bonds in the ether and lactone groups. Phenyl alkyl ethers often show two distinct bands.[8] |

Visualized Workflow and Structure

To ensure clarity and reproducibility, the entire analytical process and molecular structure are visualized below.

Chemical Structure of (S)-Patulin Methyl Ether

Caption: Labeled structure of (S)-Patulin Methyl Ether.

Comprehensive Analytical Workflow

Sources

- 1. Patulin | C7H6O4 | CID 4696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chromatographic Determination of the Mycotoxin Patulin in 219 Chinese Tea Samples and Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. (S)-Patulin Methyl Ether | C8H8O4 | CID 14356658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. (S)-Patulin Methyl Ether | LGC Standards [lgcstandards.com]

- 7. (S)-Patulin Methyl Ether CAS#: 123251-09-2 [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Whitepaper: Discovery, Isolation, and Characterization of (S)-Patulin Methyl Ether from Fungal Species

An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Abstract: (S)-Patulin Methyl Ether is a methylated derivative of patulin, a mycotoxin of significant regulatory and toxicological concern produced by several fungal species.[1][2][3] Understanding the isolation and characterization of such derivatives is crucial for comprehensive toxicological profiling, the development of analytical standards, and research into mycotoxin biosynthesis and metabolism. This guide provides a detailed, field-proven methodology for the discovery, isolation, purification, and structural elucidation of (S)-Patulin Methyl Ether from fungal cultures. It is designed to equip researchers with the technical expertise and causal understanding necessary to successfully navigate the complexities of natural product chemistry, from fermentation to final characterization.

Part 1: Foundational Knowledge - Fungal Origin and Biosynthesis

Producing Organisms: The Fungal Factories

Patulin is a secondary metabolite produced by a range of molds, primarily within the Penicillium, Aspergillus, and Byssochlamys genera.[1][3] The most prolific and commercially significant producer is Penicillium expansum, the fungus responsible for "blue mold" rot in apples, making it the principal source of patulin contamination in apple-derived products.[4][5][6] While patulin is the major metabolite, fungal biosynthetic pathways often produce a spectrum of related derivatives, including (S)-Patulin Methyl Ether. The selection of a high-yield fungal strain is the foundational first step for successful isolation.

The Patulin Biosynthetic Pathway: A Polyketide Assembly Line

To understand the origin of (S)-Patulin Methyl Ether, one must first understand the biosynthesis of its parent compound, patulin. Patulin is a polyketide, a class of natural products synthesized through the repeated condensation of acetyl-CoA and malonyl-CoA units.[1][7]

The pathway is governed by a cluster of co-located genes and involves approximately ten enzymatic steps.[3][7] The key stages are:

-

Initiation: The synthesis begins with the formation of 6-methylsalicylic acid (6-MSA).[1]

-

Key Intermediates: 6-MSA undergoes a series of transformations into key intermediates, including gentisaldehyde.[3][8]

-

Critical Enzyme: Isoepoxydon dehydrogenase (IDH) is a crucial enzyme that catalyzes a key oxidation step in the pathway.[1]

-

Final Steps: A series of further enzymatic modifications convert the intermediates into the final patulin structure.

The formation of (S)-Patulin Methyl Ether is believed to occur via the action of a methyltransferase enzyme, likely encoded by a gene within the patulin biosynthetic cluster, such as patK.[2] This enzyme would catalyze the transfer of a methyl group to the hydroxyl group of patulin or a late-stage precursor, resulting in the ether derivative.

Caption: Simplified biosynthetic pathway of patulin and its methylated derivative.

Part 2: The Core Protocol - A Validated Workflow for Isolation & Purification

This section details a robust, multi-stage workflow for isolating (S)-Patulin Methyl Ether. The causality behind each step is explained to provide a deeper understanding beyond simple instruction. This protocol is designed as a self-validating system, incorporating checkpoints for assessing purity and yield.

Caption: Validated workflow for the isolation of (S)-Patulin Methyl Ether.

Step 1: Fungal Culture and Fermentation

Objective: To generate sufficient biomass and secondary metabolite production in a liquid culture.

Protocol:

-

Strain Selection: Obtain a high-yield patulin-producing strain, such as Penicillium expansum.

-

Inoculum Preparation: Culture the strain on a solid medium like Malt Extract Agar (MEA) or Yeast Extract Sucrose (YES) agar until sporulation is evident.[6]

-

Liquid Culture: Prepare a liquid medium (e.g., YES broth). Inoculate the broth with spores from the solid culture.

-